1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-4-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-9-5-15-10(13-9)14-6-12-7-3-1-2-4-8(7)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMLTSSLDGMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole typically involves the reaction of 4-chloro-1,3-thiazole with 1H-1,3-benzodiazole under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Substitution Reactions
The 4-chloro substituent on the thiazole ring serves as a primary reactive site for nucleophilic substitutions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing thiazole ring activates the chlorine atom for displacement by nucleophiles. Common reactions include:
-
Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields substituted thiazole derivatives .
-
Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group .
Example :
Conditions: DMF, 90°C, 6–8 hours .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the 4-position:
Yield: 70–85% for aryl boronic acids .
Oxidation
The benzodiazole ring undergoes oxidation at the N–H position with strong oxidizers like KMnO₄ or H₂O₂ in acidic media, forming N-oxide derivatives :
Conditions: 0–5°C, 2 hours .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond to a thiazolidine structure :
Yield: ~60% .
1,3-Dipolar Cycloaddition
The thiazole ring participates in cycloadditions with nitrilimines or azides to form fused polyheterocycles :
Conditions: Refluxing toluene, 12 hours .
Ring-Opening with Nucleophiles
Strong bases (e.g., NaOH) cleave the thiazole ring via nucleophilic attack at the C2 position, producing thiourea derivatives :
Functionalization of the Benzodiazole Ring
Electrophilic substitution occurs at the C5/C6 positions of the benzodiazole ring due to electron-donating NH groups:
Stability Under Hydrolytic Conditions
The compound exhibits moderate stability in aqueous media:
-
Acidic hydrolysis (HCl, 100°C): Degrades via thiazole ring cleavage.
-
Basic hydrolysis (NaOH, 80°C): Forms benzodiazole-2-thiolate intermediates .
Comparative Reactivity Data
Key reaction pathways and yields from analogous compounds:
Mechanistic Insights
Scientific Research Applications
1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table highlights key structural and functional differences between the target compound and related analogues:
Key Observations:
- Substituent Position: The position of the thiazole ring (C2 vs. C4 on benzodiazole) influences molecular geometry and binding modes.
- Halogen Effects : Chlorine (Cl) and bromine (Br) substituents increase lipophilicity and electron-withdrawing effects, but Br’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets .
- Bulkier Groups : Compounds like 9c (4-bromophenyl-thiazole) exhibit steric hindrance, which could reduce binding affinity to compact active sites but improve selectivity for larger cavities.
Antimicrobial Potential:
Benzimidazole derivatives, such as 2-(1H-1,3-benzodiazol-2-yl)phenol (1b), demonstrate significant antimicrobial activity against S. aureus (binding score: -8.2 kcal/mol via docking studies) . The target compound’s chloro-thiazolyl group may enhance membrane penetration or target binding compared to phenolic analogues.
Anticancer Activity:
Schiff base-linked triazole derivatives (e.g., compound 75 in ) show cytotoxicity (IC50: 78.9 µM) against A549 lung cancer cells . While the target compound lacks direct cytotoxicity data, its chloro-thiazolyl motif could modulate apoptosis pathways similarly to halogenated heterocycles in anticancer drugs.
Antioxidant Properties:
Compounds like 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) exhibit radical scavenging activity due to phenolic -OH groups . The absence of such groups in the target compound suggests divergent mechanisms, possibly relying on thiazole-mediated redox modulation.
Physicochemical and Pharmacokinetic Profiles
- Solubility : Methoxy-substituted analogues (e.g., ) likely exhibit higher aqueous solubility than the chloro-thiazolyl target compound due to reduced hydrophobicity.
Biological Activity
1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article aims to consolidate existing research findings, including synthesis methods, biological evaluations, case studies, and structure-activity relationships (SAR) associated with this compound.
Synthesis of 1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and benzodiazole moieties. Common synthetic pathways include:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
These methods have been optimized to yield derivatives with enhanced biological activity against various pathogens.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole | 100 | Moderate against E. coli |
| 2 | 250 | Strong against S. aureus |
| 3 | 50 | Effective against K. pneumoniae |
The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-Tubercular Activity
In vitro studies have demonstrated that certain derivatives of benzothiazole exhibit promising anti-tubercular activity. For instance, compounds derived from similar structural frameworks have shown IC50 values as low as 0.08 μM against Mycobacterium tuberculosis . The biological evaluation of these compounds suggests that modifications at the thiazole and benzodiazole positions can lead to enhanced potency.
Structure-Activity Relationship (SAR)
The biological activity of thiazole and benzodiazole derivatives is significantly influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like Cl) at specific positions has been correlated with increased antimicrobial activity.
- Hybridization : Compounds that integrate both thiazole and benzodiazole structures tend to exhibit synergistic effects in their antimicrobial properties.
Case Studies
A notable case study involved the evaluation of various thiazole derivatives in combination with benzodiazole structures. The study found that compounds with a para-chloro substitution on the phenyl ring demonstrated superior antibacterial activity compared to their unsubstituted counterparts .
Additionally, molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms .
Q & A
Basic: What are the optimal synthetic routes for 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole?
Methodological Answer:
The compound can be synthesized via Hantzsch thiazole cyclization or multicomponent coupling reactions . For example:
- Thiazole Formation : React 4-chloro-2-aminothiazole derivatives with substituted benzaldehyde under acidic conditions (e.g., acetic acid) to form the benzodiazole-thiazole scaffold .
- Catalytic Optimization : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst to enhance yield (70–85%) and reduce reaction time (1–2 hours at 70–80°C) .
- Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.1 for POCl3/DMF in Vilsmeier-Haack reactions) significantly influence product purity .
Basic: How can the structure of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole be confirmed experimentally?
Methodological Answer:
Use multimodal spectroscopic and crystallographic techniques :
- Spectroscopy :
- IR : Confirm N–H (3200–3400 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretching .
- NMR : Analyze and shifts for thiazole (δ 7.2–8.1 ppm) and benzodiazole (δ 6.8–7.5 ppm) protons .
- X-ray Crystallography : Resolve dihedral angles between thiazole and benzodiazole rings (e.g., 6.41–34.02° deviations in related structures) to confirm planarity and π–π stacking interactions .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Stepwise Approach :
Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., HIV-1 protease or α-glucosidase). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp25 in HIV-1 protease) .
DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps < 4 eV for redox activity) .
MD Simulations : Assess stability of protein-ligand complexes (RMSD < 2 Å over 100 ns) to validate docking predictions .
Advanced: How to analyze structure-activity relationships (SAR) for benzodiazole-thiazole hybrids?
Methodological Answer:
SAR Workflow :
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Br) or electron-donating (-OCH₃, -CH₃) groups on the benzodiazole ring .
In Vitro Assays : Test against microbial/cancer cell lines (e.g., IC₅₀ values via MTT assay). For example, bromo-substituted derivatives (e.g., compound 9c ) show 2–3× higher antifungal activity than chloro analogs .
Statistical Analysis : Use QSAR models (e.g., MLR or CoMFA) to correlate logP, polar surface area, and IC₅₀ values (R² > 0.85 for predictive accuracy) .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
Troubleshooting Framework :
Control Experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .
Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and rule out byproducts .
Biological Replicates : Perform dose-response assays in triplicate (e.g., MIC values ± SEM) to address variability in antimicrobial studies .
Advanced: What crystallographic insights explain the stability of benzodiazole-thiazole derivatives?
Methodological Answer:
Key Structural Features :
- Intermolecular Interactions :
- π–π Stacking : Centroid distances of 3.7 Å between thiazole and phenyl rings stabilize crystal packing .
- C–H···π Bonds : Weak interactions (2.8–3.2 Å) between benzodiazole C–H and aromatic systems enhance lattice energy .
- Torsional Angles : Dihedral angles < 10° between thiazole and benzodiazole rings minimize steric strain, favoring thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
